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Compound of Interest

Compound Name: 01918

Cat. No.: B7910220

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 01918, a synthetic cannabidiol
analog, with its key competitor compounds. 01918 is recognized as a potent antagonist of the
orphan G protein-coupled receptors GPR55 and GPR18, playing a significant role in various
physiological and pathological processes without binding to the classical cannabinoid receptors
CB1 and CB2.[1][2][3][4] This guide will focus on its comparative pharmacology, efficacy in
preclinical models, and the underlying signaling pathways.

Quantitative Efficacy Comparison

The following tables summarize the in vitro potency of 01918 and its primary competitor
compounds at the GPR55 and GPR18 receptors. The data is compiled from various studies to

provide a comparative overview.

Table 1: Comparative Potency of GPR55 Antagonists
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Compound Target Assay Type Potency (IC50) Reference
[B-arrestin
01918 GPR55 translocation 1.08 £ 0.03 uM [5]

(LPI-induced)

Inhibition of
CiD16020046 GPR55 constitutive 0.15 uM
activity
[B-arrestin
ML191 GPR55 translocation 1.08 £ 0.03 uM [5]

(LPI-induced)

[B-arrestin
ML192 GPR55 translocation 0.70 £ 0.05 uM [5]
(LPI-induced)

B-arrestin
ML193 GPR55 ) 221 nM [61[7]
translocation

Table 2: Comparative Potency of GPR55 Agonists

Potency

Compound Target Assay Type Reference
(EC50)

0-1602 GPR55 GTPyS binding 13 nM

Table 3: Activity Profile of 01918 and Competitors at GPR18
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Reported
Compound Target . Assay Context Reference
Activity
Migration assays
. [ ERK1/2
Antagonist / .
01918 GPR18 ) ) phosphorylation [11[31[8]
Biased Agonist
& Ca2+
mobilization
Ca2+ influx,
0-1602 GPR18 Agonist MAPK [1]
phosphorylation
Vasodilation,
N-arachidonoyl Endogenous intraocular
. GPR18 ) [1]
glycine (NAGly) Agonist pressure
reduction

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

B-Arrestin Translocation Assay for GPR55 Antagonism

This assay is used to determine the ability of a compound to inhibit agonist-induced recruitment
of B-arrestin to the GPR55 receptor, a hallmark of receptor activation and subsequent
desensitization.

e Cell Line: Human Embryonic Kidney (HEK293) or U20S cells stably co-expressing human
GPR55 (HA-tagged) and B-arrestin2-GFP fusion protein.

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
e Procedure:
o Cells are seeded in 96- or 384-well plates and incubated overnight.

o Cells are washed with HBSS.
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[e]

Antagonist compounds (e.g., 01918) are pre-incubated with the cells for 15-30 minutes at
room temperature.

o A GPR55 agonist, such as lysophosphatidylinositol (LPI) at its EC80 concentration, is then
added and co-incubated for 40-90 minutes.

o Cells are fixed with 4% paraformaldehyde.

o The redistribution of B-arrestin2-GFP from the cytoplasm to the plasma membrane is
quantified using high-content imaging and analysis.

o Data Analysis: The concentration-dependent inhibition by the antagonist is used to calculate
the IC50 value.[5][6]

ERK1/2 Phosphorylation Assay

This assay measures the inhibition of agonist-induced phosphorylation of Extracellular signal-
Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of GPR55 activation.

e Cell Line: U20S cells stably expressing GPR55.

e Procedure:

[e]

Cells are grown to sub-confluence in 60-mm plates and serum-starved overnight.

o

Cells are pre-treated with the antagonist compound for 30 minutes.

[¢]

The cells are then stimulated with a GPR55 agonist (e.g., 10 uM LPI) for 10 minutes.

[e]

Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

[e]

Phosphorylated ERK1/2 and total ERK1/2 levels are detected using specific antibodies.

o Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified, and the
inhibitory effect of the antagonist is determined to calculate the IC50.[5]

Calcium Mobilization Assay for GPR18 Activity
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This assay is employed to measure changes in intracellular calcium concentration following
receptor activation.

e Cell Line: HEK293 cells stably expressing GPR18.
e Procedure:

o Cells are plated on poly-D-lysine-coated coverslips or in black-walled, clear-bottom
microplates.

o Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
o For antagonist studies, cells are pre-incubated with the antagonist.
o The baseline fluorescence is recorded before the addition of an agonist (e.g., NAGly).

o Changes in fluorescence, indicating intracellular calcium mobilization, are monitored in
real-time using a fluorescence plate reader or microscope.

o Data Analysis: The increase in fluorescence intensity is used to determine the agonist's
EC50 or the antagonist's IC50. To distinguish the source of calcium, the assay can be
performed in calcium-free buffer to measure release from intracellular stores.[3][9]

RhoA Activation Assay

This assay determines the activation of the small GTPase RhoA, a key downstream effector of
GPR55 signaling.

e Principle: Active, GTP-bound RhoA is specifically pulled down from cell lysates using a Rho-
binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads.
The amount of activated RhoA is then quantified by Western blotting.

e Procedure:
o Cells are cultured and stimulated with agonists in the presence or absence of antagonists.

o Cells are lysed in a buffer that preserves GTPase activity.
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o Lysates are incubated with Rhotekin-RBD agarose beads to pull down active RhoA.

o The beads are washed, and the bound proteins are eluted and analyzed by Western blot
using a RhoA-specific antibody.

o Data Analysis: The amount of active RhoA is normalized to the total RhoA in the cell lysate.

[10][11][12]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with GPR55 and GPR18,
providing a visual representation of the mechanism of action for 01918 and its competitors.
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Caption: GPRS55 Signaling Pathway
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Caption: GPR18 Signaling Pathway

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of modulating
GPR55 and GPR18 activity.

e 01918: In a diet-induced obesity model, 01918 was shown to improve albuminuria, although
it did not significantly alter body weight or fat composition. However, it was associated with
an increase in pro-inflammatory cytokines.[3] In models of cardiovascular hemodynamics,
01918 can inhibit the hypotensive effects of abnormal-cannabidiol and anandamide.[3]

o CID16020046: This selective GPR55 antagonist has been shown to attenuate obesity-
induced airway inflammation in mice by reducing immune cell infiltration and the expression
of pro-inflammatory genes in the lungs.[13][14] It also demonstrated anti-inflammatory effects
in models of intestinal inflammation.[15]
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e ML193: In db/db mice, a model of type 2 diabetes, ML193 suppressed plasma levels of TNF-
a and IL-6, as well as the expression of pro-inflammatory markers in the liver and adipose
tissue.[13]

Conclusion

01918 serves as a valuable research tool for elucidating the roles of GPR55 and GPR18. Its
efficacy as a GPR55 antagonist is comparable to other tool compounds like ML191 and ML192,
though ML193 and CID16020046 exhibit higher potency in some assays. The in vivo effects of
01918 are complex, with potential benefits in certain contexts but also pro-inflammatory
liabilities that require further investigation. The choice of compound for a particular study will
depend on the specific research question, the desired potency and selectivity profile, and the
biological system being investigated. The detailed protocols and pathway diagrams provided in
this guide are intended to facilitate the design and interpretation of such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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